3-Chloro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride
Description
3-Chloro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride is a chemical compound with the molecular formula C10H14ClN3·3HCl. It is a derivative of pyridine and piperidine, featuring a chloro group at the third position of the pyridine ring and an amine group at the fourth position, which is further substituted with a piperidin-4-yl group. This compound is typically found in the form of a trihydrochloride salt, enhancing its solubility and stability.
Properties
IUPAC Name |
3-chloro-N-piperidin-4-ylpyridin-4-amine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3.3ClH/c11-9-7-13-6-3-10(9)14-8-1-4-12-5-2-8;;;/h3,6-8,12H,1-2,4-5H2,(H,13,14);3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAIYAYKZTXIIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=C(C=NC=C2)Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Chloro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine and piperidine.
Reaction Conditions: The reaction typically involves the nucleophilic substitution of the chloro group on the pyridine ring with the piperidin-4-yl group. This can be achieved using a base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Formation of Trihydrochloride Salt: The final step involves converting the free base into its trihydrochloride salt by treating it with hydrochloric acid in ethanol or another suitable solvent.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
3-Chloro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the pyridine ring or the chloro group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to a variety of substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the amine or piperidine groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, THF), bases (e.g., sodium hydride, potassium carbonate), and acids (e.g., hydrochloric acid).
Scientific Research Applications
Research indicates that 3-Chloro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride exhibits significant biological activities, particularly in the areas of antimicrobial and anticancer properties.
Antimicrobial Properties
The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. Studies have demonstrated its activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .
Anticancer Activity
In vitro studies have explored the anticancer potential of this compound. Notably, it has been reported to inhibit the proliferation of several cancer cell lines, including breast cancer cells (MCF-7). Mechanistic investigations suggest that the compound induces apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer therapeutic agent .
Applications in Drug Discovery
Given its diverse biological activities, this compound is being investigated for various therapeutic applications:
- Antimicrobial Agent : Potential use in treating bacterial infections.
- Anticancer Therapeutics : Promising candidate for developing new cancer treatments.
- Pharmacological Research : Valuable for studying mechanisms of action in cellular signaling pathways.
Case Study 1: Anticancer Activity in MCF-7 Cells
A study examining the effects of this compound on human breast cancer cells (MCF-7) reported dose-dependent inhibition of cell growth. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. These findings suggest that it could be a candidate for further development as an anticancer agent .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-Chloro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition, receptor antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
3-Chloro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride can be compared with other similar compounds, such as:
3-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride: Similar structure but with the amine group at the second position of the pyridine ring.
3-Chloro-N-(piperidin-4-yl)pyridin-4-amine: The free base form without the trihydrochloride salt.
N-(piperidin-4-yl)pyridin-4-amine: Lacks the chloro group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
3-Chloro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride is a chemical compound with the molecular formula C10H14ClN3·3HCl. This compound is a derivative of pyridine and piperidine, characterized by its chloro and amine functional groups. Its biological activity has garnered interest, particularly in the fields of medicinal chemistry and pharmacology, due to its potential therapeutic applications.
The synthesis of this compound typically involves nucleophilic substitution reactions. Starting materials include 3-chloropyridine and piperidine, with common solvents being dimethylformamide (DMF) or tetrahydrofuran (THF) . The final product is obtained as a trihydrochloride salt, enhancing its solubility and stability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The binding affinity of the compound can lead to various biological effects, including enzyme inhibition and receptor modulation. The specific pathways involved depend on the target but often include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that compounds similar to 3-Chloro-N-(piperidin-4-yl)pyridin-4-amine have shown promising anticancer properties. For example, studies on related piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including colon cancer and leukemia . The mechanism often involves inducing apoptosis through DNA fragmentation and activation of caspase pathways.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-Chloro-N-(piperidin-4-yl)pyridin-4-amine | HL-60 (Leukemia) | TBD | DNA fragmentation |
| Similar Piperidine Derivative | Colon Cancer | TBD | Apoptosis induction |
Neuropharmacological Effects
There is ongoing research into the neuropharmacological effects of this compound. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin receptors, which are crucial in mood regulation and anxiety disorders .
Case Studies
- Study on Cytotoxicity : A study evaluating various piperidine derivatives found that modifications similar to those in 3-Chloro-N-(piperidin-4-yl)pyridin-4-amine enhanced cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .
- Neuropharmacological Evaluation : Research into related compounds has indicated potential antidepressant properties through their action on serotonin receptors. These findings suggest that 3-Chloro-N-(piperidin-4-yl)pyridin-4-amine may also possess similar neuroactive properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
